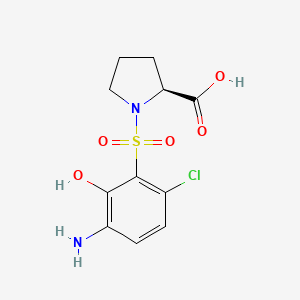

1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline

Description

1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline is a sulfonamide derivative incorporating L-proline, a chiral amino acid, linked to a multisubstituted benzene ring. The benzene core features amino (-NH₂), chloro (-Cl), and hydroxy (-OH) groups at positions 3, 6, and 2, respectively, with a sulfonyl (-SO₂-) bridge connecting to L-proline. The chloro group enhances lipophilicity, while the amino and hydroxy groups contribute to solubility and intermolecular interactions. Such compounds are often explored for pharmaceutical applications, particularly as enzyme inhibitors or antimicrobial agents, due to the sulfonamide moiety’s prevalence in drug design .

Properties

CAS No. |

914638-50-9 |

|---|---|

Molecular Formula |

C11H13ClN2O5S |

Molecular Weight |

320.75 g/mol |

IUPAC Name |

(2S)-1-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13ClN2O5S/c12-6-3-4-7(13)9(15)10(6)20(18,19)14-5-1-2-8(14)11(16)17/h3-4,8,15H,1-2,5,13H2,(H,16,17)/t8-/m0/s1 |

InChI Key |

GDHYATRSZVFQCD-QMMMGPOBSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl)C(=O)O |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl)C(=O)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings, and providing data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The compound features a unique structure that includes:

- An amino group (-NH2)

- A chloro substituent (-Cl)

- A hydroxy group (-OH)

- A sulfonyl moiety (-SO2)

This combination of functional groups contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against a range of pathogens. For instance, studies have shown that related sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline . In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The following table summarizes key findings from relevant research:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MDA-MB-231 (triple-negative breast cancer) | 0.126 | Induction of apoptosis via caspase activation |

| Study 2 | MCF-7 (breast cancer) | 0.87 | Inhibition of cell proliferation through G2/M phase arrest |

| Study 3 | H1975 (non-small cell lung cancer) | 0.442 | Inhibition of EGFR signaling pathways |

Case Studies

-

Case Study on Anticancer Activity :

In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, which was evidenced by increased levels of caspase-9 and changes in mitochondrial membrane potential. -

Case Study on Antimicrobial Effects :

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating its potential as an antimicrobial agent.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of any new pharmaceutical compound. Preliminary studies suggest that 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline exhibits low toxicity in animal models at therapeutic doses. Further investigations are necessary to establish a comprehensive safety profile.

Toxicity Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (in mice) |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritation observed |

Comparison with Similar Compounds

Key observations :

- Amino and hydroxy groups: The target compound’s -NH₂ and -OH enhance solubility in polar solvents compared to bromo/methylsulfonyl analogs.

- Chirality : L-proline confers stereospecificity; analogs with D-proline (e.g., Hypothetical B) may exhibit divergent biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.